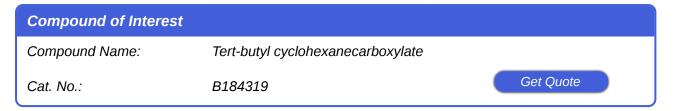


An In-depth Technical Guide to the Structure Elucidation of tert-Butyl Cyclohexanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **tert-butyl cyclohexanecarboxylate**. It details the methodologies for its synthesis and the interpretation of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

tert-Butyl cyclohexanecarboxylate is an ester with the chemical formula $C_{11}H_{20}O_2$ and a molecular weight of 184.28 g/mol . Its structure consists of a cyclohexane ring attached to a carboxylic acid group, which is esterified with a tert-butyl group.

Table 1: Chemical Identifiers and Properties of tert-Butyl Cyclohexanecarboxylate



Property	Value
IUPAC Name	tert-butyl cyclohexanecarboxylate
CAS Number	16537-05-6
Molecular Formula	C11H20O2
Molecular Weight	184.28 g/mol
SMILES	CC(C)(C)OC(=O)C1CCCCC1
InChI	InChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5- 4-6-8-9/h9H,4-8H2,1-3H3

Synthesis of tert-Butyl Cyclohexanecarboxylate

A common and efficient method for the synthesis of tert-butyl esters, especially from sterically hindered alcohols like tert-butanol, is the Steglich esterification.[1][2][3] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild conditions.[1][2][3][4]

Experimental Protocol: Steglich Esterification

Materials:

- Cyclohexanecarboxylic acid
- tert-Butanol
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH2Cl2), anhydrous
- Hydrochloric acid (HCl), 1 M aqueous solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

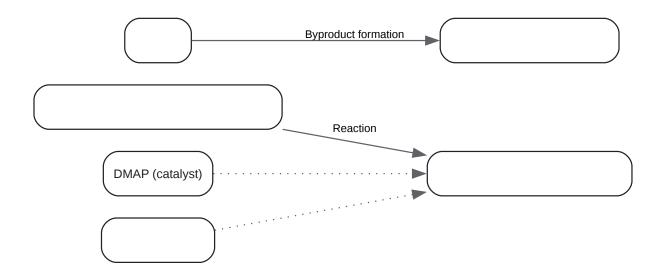


- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane.
- Add a catalytic amount of DMAP (0.1 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by distillation to yield pure **tert-butyl cyclohexanecarboxylate**.





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Caption: Steglich Esterification Workflow.

Spectroscopic Analysis and Structure Elucidation

The structure of the synthesized **tert-butyl cyclohexanecarboxylate** is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of **tert-butyl cyclohexanecarboxylate** is expected to show distinct signals for the protons of the tert-butyl group and the cyclohexyl ring.

Table 2: Predicted ¹H NMR Spectral Data for tert-Butyl Cyclohexanecarboxylate



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.2	Multiplet	1H	CH-C=O
~1.9 - 1.1	Multiplet	10H	Cyclohexyl CH2
1.45	Singlet	9H	С(СНз)з

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for tert-Butyl Cyclohexanecarboxylate

Chemical Shift (δ, ppm)	Assignment
~175	C=O (Ester carbonyl)
~80	O-C(CH ₃) ₃
~43	CH-C=O
~29	Cyclohexyl CH ₂
~28	C(CH ₃) ₃
~25	Cyclohexyl CH ₂

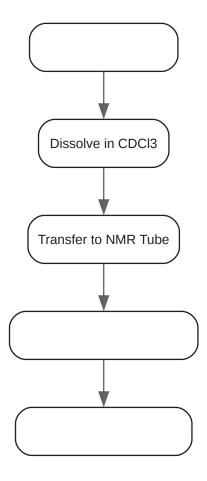
Sample Preparation:

- Dissolve 5-25 mg of the purified ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6][7]
- Ensure the sample is completely dissolved; gentle vortexing can be applied.[5]
- If any solid particles are present, filter the solution through a pipette with a glass wool plug into the NMR tube.[5]

Data Acquisition:



- Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
- For ¹H NMR, a standard single-pulse experiment is typically used.[5]
- For ¹³C NMR, proton decoupling is generally employed to simplify the spectrum.[5]



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Caption: NMR Spectroscopy Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for tert-Butyl Cyclohexanecarboxylate



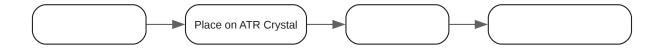
Wavenumber (cm⁻¹)	Intensity	Assignment
~2930, 2860	Strong	C-H stretching (cyclohexyl and tert-butyl)
~1730	Strong	C=O stretching (ester)
~1150	Strong	C-O stretching (ester)

Sample Preparation:

- For liquid samples, a thin film can be prepared between two KBr or NaCl plates.[8]
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[9][10]

Data Acquisition:

- Record a background spectrum of the empty sample holder or clean ATR crystal.[9]
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[9]
- The instrument software will automatically subtract the background spectrum.



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Caption: FTIR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Expected Key Fragments in the Mass Spectrum of **tert-Butyl Cyclohexanecarboxylate**



m/z	Fragment
184	[M] ⁺ (Molecular ion)
128	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
111	[C7H11O] ⁺
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
57	[C ₄ H ₉] ⁺ (tert-Butyl cation)

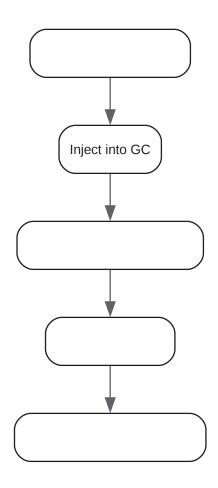
Sample Preparation:

• Dissolve a small amount of the purified ester in a volatile organic solvent such as ethyl acetate or hexane.[11]

Data Acquisition:

- Inject the sample solution into the GC-MS system.[11]
- The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
- The mass spectrometer ionizes the molecules (typically by electron ionization) and separates the resulting ions based on their mass-to-charge ratio.[11]





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Caption: GC-MS Analysis Workflow.

Conclusion

The structure of **tert-butyl cyclohexanecarboxylate** can be unequivocally determined through a combination of its synthesis via Steglich esterification and comprehensive spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide complementary information that, when taken together, confirm the identity and purity of the target compound. The experimental protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of this and similar ester compounds, which are valuable intermediates in various fields of chemical research and development.

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